molecular formula C11H11N5OS B14358928 3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide CAS No. 92132-79-1

3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide

Cat. No.: B14358928
CAS No.: 92132-79-1
M. Wt: 261.31 g/mol
InChI Key: QQMGHHQYYDVPJA-UHFFFAOYSA-N
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Description

3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamide group, and a hydrazinylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide typically involves the condensation of 2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine hydrate to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of the compound.

    Benzamide: Shares the benzamide moiety with the compound.

    Hydrazine Derivatives: Compounds containing the hydrazine group.

Uniqueness

3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

92132-79-1

Molecular Formula

C11H11N5OS

Molecular Weight

261.31 g/mol

IUPAC Name

3-[2-(hydrazinylmethylideneamino)-1,3-thiazol-4-yl]benzamide

InChI

InChI=1S/C11H11N5OS/c12-10(17)8-3-1-2-7(4-8)9-5-18-11(16-9)14-6-15-13/h1-6H,13H2,(H2,12,17)(H,14,15,16)

InChI Key

QQMGHHQYYDVPJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CSC(=N2)N=CNN

Origin of Product

United States

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